molecular formula C13H24O2 B14909813 Heptanoic acid, (3Z)-3-hexenyl ester

Heptanoic acid, (3Z)-3-hexenyl ester

Cat. No.: B14909813
M. Wt: 212.33 g/mol
InChI Key: KBBLMMCEHYHHIW-UHFFFAOYSA-N
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Description

Heptanoic acid, (3Z)-3-hexenyl ester is an organic compound that belongs to the class of esters. It is formed by the esterification of heptanoic acid and (3Z)-3-hexenol. This compound is known for its pleasant, fruity aroma, making it a valuable ingredient in the fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptanoic acid, (3Z)-3-hexenyl ester can be synthesized through the esterification reaction between heptanoic acid and (3Z)-3-hexenol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process. This process utilizes a fixed-bed reactor where the reactants are passed over a solid acid catalyst. The reaction is conducted at elevated temperatures and pressures to achieve high yields and efficient production rates.

Chemical Reactions Analysis

Types of Reactions

Heptanoic acid, (3Z)-3-hexenyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to heptanoic acid and (3Z)-3-hexenol in the presence of water and an acid or base catalyst.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

    Oxidation: The ester can undergo oxidation reactions to form corresponding carboxylic acids and aldehydes.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and a catalyst such as sodium methoxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: Heptanoic acid and (3Z)-3-hexenol.

    Transesterification: Different esters and alcohols.

    Oxidation: Carboxylic acids and aldehydes.

Scientific Research Applications

Heptanoic acid, (3Z)-3-hexenyl ester has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in pheromone signaling in insects.

    Medicine: Explored for its antimicrobial properties and potential use in drug formulations.

    Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma. It is also used as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of heptanoic acid, (3Z)-3-hexenyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with olfactory receptors, triggering a sensory response. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell death.

Comparison with Similar Compounds

Heptanoic acid, (3Z)-3-hexenyl ester can be compared with other similar esters, such as:

    Hexanoic acid, (3Z)-3-hexenyl ester: Similar structure but with a shorter carbon chain.

    Octanoic acid, (3Z)-3-hexenyl ester: Similar structure but with a longer carbon chain.

    Heptanoic acid, (2E)-2-hexenyl ester: Similar structure but with a different position of the double bond.

The uniqueness of this compound lies in its specific combination of heptanoic acid and (3Z)-3-hexenol, which imparts distinct chemical and sensory properties.

Properties

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

hex-3-enyl heptanoate

InChI

InChI=1S/C13H24O2/c1-3-5-7-9-11-13(14)15-12-10-8-6-4-2/h6,8H,3-5,7,9-12H2,1-2H3

InChI Key

KBBLMMCEHYHHIW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)OCCC=CCC

Origin of Product

United States

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